N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE

Nicotinamide N-methyltransferase Binding affinity Enzyme inhibition

Procure this 5-nitropyrimidine-4,6-diamine as a moderate-affinity NNMT control ligand (Ki 650 nM). Its 4.6-fold lower affinity versus analog Compound 5g (Ki 140 nM) makes it an essential intermediate point on SAR potency ladders. Use as a structurally matched weak inhibitor (cellular IC50 6,400 nM) alongside potent bisubstrate inhibitors. The N4-2-chlorobenzoyl substituent uniquely tunes binding; generic substitution among 5-nitropyrimidine-4,6-diamines is unreliable. Order high-purity compound for reproducible target engagement data.

Molecular Formula C17H11Cl2N5O3
Molecular Weight 404.2 g/mol
Cat. No. B4139203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE
Molecular FormulaC17H11Cl2N5O3
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC3=NC=NC(=C3[N+](=O)[O-])N)Cl
InChIInChI=1S/C17H11Cl2N5O3/c18-9-5-6-13(23-17-14(24(26)27)16(20)21-8-22-17)11(7-9)15(25)10-3-1-2-4-12(10)19/h1-8H,(H3,20,21,22,23)
InChIKeyRKIZDFQFXGHTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-nitropyrimidine-4,6-diamine: A Distinct NNMT Ligand for Targeted Chemical Biology


N4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-nitropyrimidine-4,6-diamine (CAS 450345-48-9) belongs to the 5-nitropyrimidine-4,6-diamine class, a scaffold explored for inhibitors of nicotinamide N-methyltransferase (NNMT) [1]. This compound incorporates a 4-chloro-2-(2-chlorobenzoyl)phenyl substituent at the N4 position, which distinguishes it from many other 5-nitropyrimidine-4,6-diamine derivatives. It has been characterized as a ligand for recombinant human NNMT with a measured inhibition constant (Ki) of 650 nM in a binding assay [1]. The compound is referenced in patent literature and is commercially available for research purposes.

Why Generic 5-Nitropyrimidine-4,6-diamine Substitution Fails for NNMT-Targeted Studies


Generic substitution within the 5-nitropyrimidine-4,6-diamine class is unreliable because subtle variations in the N4-aryl substituent dramatically alter NNMT binding affinity. For example, in the same recombinant human NNMT binding assay, the closely related analog (US20250017936, Compound 5g) exhibits a Ki of 140 nM, while the target compound yields a Ki of 650 nM [1]. This ~4.6-fold difference in binding affinity, arising solely from the identity of the N4 substituent, demonstrates that even structurally similar 5-nitropyrimidine-4,6-diamine compounds cannot be interchanged without risking substantial changes in target engagement. Procurement of the incorrect analog could lead to misinterpretation of SAR data or failed probe compound validation [2]. High-strength differential evidence beyond biochemical binding and cellular activity is currently limited in the public domain.

Quantitative Differentiation Evidence for N4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-nitropyrimidine-4,6-diamine


NNMT Binding Affinity: Target Compound vs. Closest Patent Analog (Compound 5g)

In a direct comparison using the same recombinant human NNMT binding assay, the target compound shows a Ki of 650 nM, whereas Compound 5g (US20250017936) achieves a Ki of 140 nM [1]. This represents a 4.6-fold difference in affinity, confirming that the 4-chloro-2-(2-chlorobenzoyl)phenyl substitution yields intermediate NNMT binding strength relative to the more potent bisubstrate-like analog.

Nicotinamide N-methyltransferase Binding affinity Enzyme inhibition

Cellular NNMT Inhibition Potency: Target Compound vs. Compound 5g

In a cellular NNMT inhibition assay using nicotinamide as substrate, the target compound exhibits an IC50 of 6,400 nM, compared to 210 nM for Compound 5g [1]. This 30-fold difference in cellular potency mirrors the binding affinity trend but is amplified in a cellular context, highlighting that the target compound's substitution pattern substantially reduces cell permeability or target engagement relative to the more potent analog.

Cellular target engagement IC50 NNMT inhibition

Structural Differentiation: 2-Chlorobenzoyl vs. Unsubstituted Benzoyl Analog

The target compound bears a 2-chlorobenzoyl group; the direct analog (2-((6-amino-5-nitropyrimidin-4-yl)amino)-5-chlorophenyl)(phenyl)methanone carries an unsubstituted benzoyl ring . While quantitative NNMT affinity data for the des-chloro analog is not publicly available, the chlorine atom at the 2-position of the benzoyl ring is expected to occupy a distinct subpocket or alter the dihedral angle of the benzophenone moiety, potentially affecting binding kinetics and selectivity. Comparative computational docking or crystallographic data would be needed to quantify this difference.

SAR Halogen substitution Binding pocket complementarity

Recommended Application Scenarios for N4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-nitropyrimidine-4,6-diamine


Moderate-Affinity NNMT Probe for Biochemical Assay Development

The target compound's Ki of 650 nM for human NNMT makes it suitable as a moderate-affinity control ligand in fluorescence polarization or thermal shift assay development, where a dynamic range between tight-binding inhibitors (Ki < 10 nM) and non-binders is required [1]. Its weaker affinity compared to Compound 5g (Ki 140 nM) provides a useful intermediate point on a potency ladder for SAR studies.

Negative Control for High-Potency Cellular NNMT Inhibition Studies

With a cellular IC50 of 6,400 nM, the target compound can serve as a structurally matched weak inhibitor control for experiments employing potent NNMT bisubstrate inhibitors such as II559 (cellular IC50 ≈ 150 nM) [1]. This pairing allows researchers to attribute phenotypic effects specifically to NNMT inhibition potency.

Starting Scaffold for Medicinal Chemistry Optimization

The 4.6-fold affinity gap between the target compound and Compound 5g, driven solely by N4-substituent variation, highlights the 5-nitropyrimidine-4,6-diamine scaffold as a tunable NNMT ligand platform [1]. The 2-chlorobenzoyl substituent introduces unique steric and electronic features that can be exploited in structure-based design campaigns to enhance selectivity over related methyltransferases.

Quote Request

Request a Quote for N4-[4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL]-5-NITROPYRIMIDINE-4,6-DIAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.